Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a synthetic organic compound characterized by a naphtho[1,2-b]furan core substituted with a 2-propyl group, a 3-ethyl carboxylate ester, and a 5-{[(4-chlorophenyl)sulfonyl]amino} moiety. The naphthofuran scaffold provides rigidity and aromaticity, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWCDNXFWYSPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429 g/mol. The structure features a naphthofuran core substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound involves the reaction of ethyl 2-propylnaphtho[1,2-b]furan-3-carboxylate with 4-chlorophenylsulfonyl chloride in the presence of a base to facilitate the formation of the sulfonamide linkage. The process typically requires careful control of pH and temperature to ensure high yield and purity.
Antitumor Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antitumor properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon carcinoma cells. The mechanism appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis rates in treated cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In studies conducted using agar diffusion methods, it was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it possesses potent antibacterial properties, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels, indicating its potential use in managing inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Induced apoptosis in breast cancer cells; inhibited Bcl-2 expression |
| Study 2 | Assess antimicrobial properties | Effective against multiple bacterial strains; low MIC values |
| Study 3 | Investigate anti-inflammatory effects | Reduced inflammatory cytokines in animal models |
Comparison with Similar Compounds
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
Sch225336 (Bis-sulfone CB2 Ligand)
- Core Structure : Bis-sulfonylated biphenyl.
- Substituents : Dual 4-methoxyphenylsulfonyl groups and a methanesulfonamide.
- Bioactivity : CB2 receptor-selective ligand, highlighting sulfonamide utility in receptor targeting .
- Implications : The target compound’s single sulfonamide group and naphthofuran core may limit multi-receptor interactions but could improve selectivity for specific targets.
Functional Group Variations
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamides
N-Nicotinoyl Quinolone Carboxylates
- Core Structure: Quinolone (antibiotic scaffold).
- Substituents: Piperazinyl and nicotinoyl groups.
- Bioactivity : Antibacterial activity against E. coli and S. aureus (MIC: 0.17–3.5 µg/mL) .
- Implications : While the target compound’s ester group is structurally similar, its naphthofuran core may confer distinct pharmacokinetic properties, such as altered lipophilicity or metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethyl carboxylate ester may improve aqueous solubility relative to non-esterified analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
